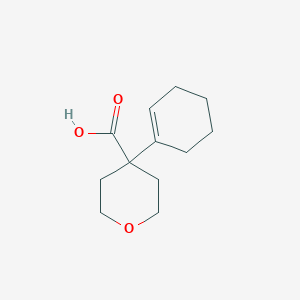
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H18O3 It is characterized by a cyclohexene ring fused to an oxane ring, with a carboxylic acid functional group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with oxane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexene and oxane rings may also interact with lipid membranes, affecting cell signaling and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohex-1-en-1-yl)morpholine: Similar structure but contains a morpholine ring instead of an oxane ring.
3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid: Contains additional hydroxyl groups and a benzoic acid moiety.
Uniqueness
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is unique due to its specific combination of a cyclohexene ring fused to an oxane ring with a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(cyclohexen-1-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14) |
Clave InChI |
JTUHGUJZAPYTBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


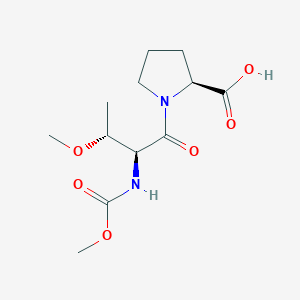
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
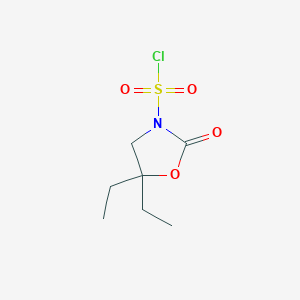
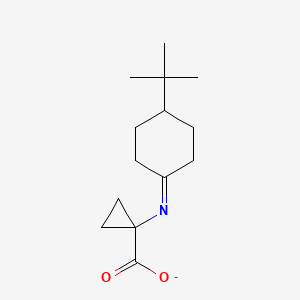
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)

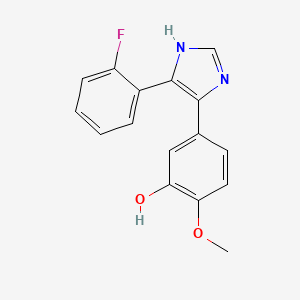
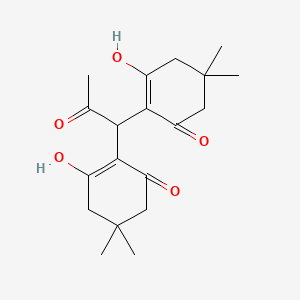
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)
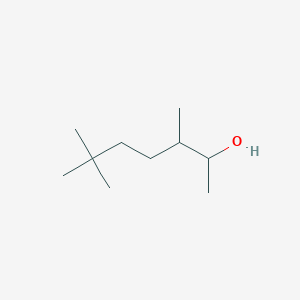

![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
